Cas no 723247-18-5 ((2E)-3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid)

(2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid is a chlorinated phenylacrylic acid derivative characterized by its distinct structural features, including a conjugated double bond and electron-withdrawing substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of biologically active molecules, such as agrochemicals or pharmaceuticals. The presence of dichloro and ethoxy groups enhances its reactivity in electrophilic and nucleophilic transformations. Its acrylic acid moiety allows for further functionalization via esterification, amidation, or polymerization. The compound’s stability and well-defined stereochemistry (E-configuration) make it suitable for controlled synthetic applications. Analytical methods, including NMR and HPLC, confirm its high purity, ensuring reproducibility in research and industrial processes.
(2E)-3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid structure
723247-18-5 structure
Product Name:(2E)-3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid
CAS No:723247-18-5
MF:C11H10Cl2O3
MW:261.101301670074
CID:3159515
PubChem ID:900851
Update Time:2025-10-20

(2E)-3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid
    • 3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid
    • AH-487/42924827
    • (2E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid
    • (E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid
    • 723247-18-5
    • (E)-3-(3,5-DICHLORO-4-ETHOXYPHENYL)-2-PROPENOIC ACID
    • AKOS000313719
    • STK347095
    • MDL: MFCD05739913
    • Inchi: 1S/C11H10Cl2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
    • InChI Key: IJWCOUWEFPARFU-ONEGZZNKSA-N
    • SMILES: C1(OCC)C(Cl)=CC(=CC=1Cl)/C=C/C(O)=O

Computed Properties

  • Exact Mass: 260.0006996Da
  • Monoisotopic Mass: 260.0006996Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.5Ų

(2E)-3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1814928-1g
(2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid
723247-18-5 98%
1g
¥9109.00 2024-05-02

Additional information on (2E)-3-(3,5-dichloro-4-ethoxyphenyl)acrylic acid

(2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid: A Comprehensive Overview

(2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid, also known by its CAS number 723247-18-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a substituted phenyl group with an acrylic acid moiety. The presence of chlorine atoms at the 3 and 5 positions of the phenyl ring, along with an ethoxy group at the 4 position, imparts distinctive electronic and steric properties to the molecule. These features make it a valuable component in various chemical applications.

The synthesis of (2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid typically involves a multi-step process, often starting with the preparation of the substituted phenol derivative. The introduction of the ethoxy group and chlorine atoms is achieved through nucleophilic aromatic substitution or electrophilic substitution reactions, depending on the specific conditions and desired regioselectivity. Once the substituted phenol is obtained, it undergoes further transformations to introduce the acrylic acid functionality. This is often accomplished through oxidation or coupling reactions, ensuring the formation of the desired (E)-configuration in the final product.

Recent studies have highlighted the potential of (2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid in advanced materials development. Researchers have explored its use as a precursor for polymeric materials with tailored optical and mechanical properties. The compound's ability to form stable covalent bonds during polymerization makes it an attractive candidate for applications in optoelectronics and sensors. For instance, its incorporation into polyacrylate-based polymers has shown promise in enhancing light-emitting diode (LED) efficiency due to its conjugated π-system.

In addition to its role in materials science, (2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid has also been investigated for its biological activity. Studies have demonstrated that this compound exhibits moderate anti-inflammatory properties, potentially due to its ability to inhibit cyclooxygenase enzymes. While further research is needed to fully understand its pharmacokinetics and bioavailability, these findings suggest that it could serve as a lead compound in drug discovery efforts targeting inflammatory diseases.

The electronic properties of (2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid have also been studied extensively using computational chemistry methods. Density functional theory (DFT) calculations have revealed that the compound's π-conjugation system contributes significantly to its electronic conductivity and photoreactivity. These insights are particularly valuable for applications in organic electronics, where understanding charge transport mechanisms is critical.

In terms of environmental impact, preliminary assessments indicate that (2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid has a relatively low toxicity profile compared to other similar compounds. However, further studies are required to evaluate its long-term effects on ecosystems and human health.

The versatility of (2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid lies in its ability to participate in a wide range of chemical reactions. Its reactivity can be fine-tuned by modifying substituents on the phenyl ring or altering reaction conditions. This adaptability opens up new avenues for exploring novel chemical transformations and developing innovative materials.

In conclusion, (2E)-3-(3,5-Dichloro-4-Ethoxyphenyl)Acrylic Acid, CAS No. 723247-18-5, stands out as a versatile and multifunctional compound with applications spanning organic chemistry, materials science, and pharmacology. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop advanced materials and therapeutic agents. As ongoing research continues to uncover new properties and applications for this compound, its significance in various scientific domains is expected to grow further.

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